

# Shizukaol G: A Comprehensive Technical Overview of its Physical and Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Shizukaol G*

Cat. No.: B15594978

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Shizukaol G** is a naturally occurring dimeric sesquiterpenoid belonging to the lindenane class. [1] These complex molecules, isolated from plants of the *Chloranthus* genus, notably *Chloranthus japonicus*, have garnered significant interest within the scientific community due to their intricate chemical structures and potential therapeutic applications.[1][2] This document provides a detailed technical guide on the known physical and chemical properties of **Shizukaol G**, alongside experimental methodologies for its isolation and characterization. Furthermore, it explores the biological context of related compounds, offering insights into potential signaling pathways and mechanisms of action relevant to drug discovery and development.

## Chemical and Physical Properties

While comprehensive experimental data for **Shizukaol G** is limited in publicly accessible literature, its fundamental chemical identifiers and computed properties have been established. The primary source for its initial characterization is the work of Kawabata et al., published in *Phytochemistry* in 1995.[1][2]

Table 1: Chemical Identifiers and Computed Properties of **Shizukaol G**

| Property          | Value                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              | Source  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|
| Molecular Formula | C <sub>40</sub> H <sub>44</sub> O <sub>14</sub>                                                                                                                                                                                                                                                                                                                                                                                                                                                                    | PubChem |
| Molecular Weight  | 748.77 g/mol                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                       | PubChem |
| IUPAC Name        | methyl (2Z)-2-<br>[(1S,9S,13E,18S,19S,21R,22S<br>,23S,26S,28R,29S,30R,33R,3<br>6R)-9,18,30-trihydroxy-<br>14,22,29-trimethyl-<br>3,7,10,15,31-pentaoxo-<br>2,6,11,16-<br>tetraoxanonacyclo[16.15.3.1 <sup>25</sup> ,<br>2 <sup>9</sup> .0 <sup>1</sup> ,2 <sup>3</sup> .0 <sup>4</sup> ,3 <sup>4</sup> .0 <sup>19</sup> ,2 <sup>1</sup> .0 <sup>22</sup> ,3 <sup>6</sup> .0 <sup>26</sup> ,2 <sup>8</sup> .0<br>3 <sup>3</sup> ,3 <sup>7</sup> ]heptatriaconta-<br>4(34),13,25(37)-trien-32-<br>ylidene]propanoate | PubChem |
| InChI             | InChI=1S/C40H44O14/c1-15-<br>6-7-51-36(48)24(41)12-<br>27(42)52-13-19-21-11-25-<br>37(3,22-10-23(22)39(25,49)14-<br>53-33(15)45)26-9-18-17-8-<br>20(17)38(4)29(18)30(40(21,26<br>)54-<br>35(19)47)28(31(43)32(38)44)1<br>6(2)34(46)50-5/h6,17,20,22-<br>26,30,32,41,44,49H,7-14H2,1-<br>5H3/b15-6+,28-<br>16-/t17-,20-,22-,23+,24+,25-,2<br>6+,30+,32+,37+,38+,39+,40+/<br>m1/s1                                                                                                                                   | PubChem |
| InChIKey          | VQIMOHFODDGHOJ-<br>XEQPTWOZSA-N                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    | PubChem |
| SMILES            | C/C/1=C\COC(=O)--INVALID-<br>LINK--O)<br>([C@H]6[C@@]3([C@@H]\7C                                                                                                                                                                                                                                                                                                                                                                                                                                                   | PubChem |

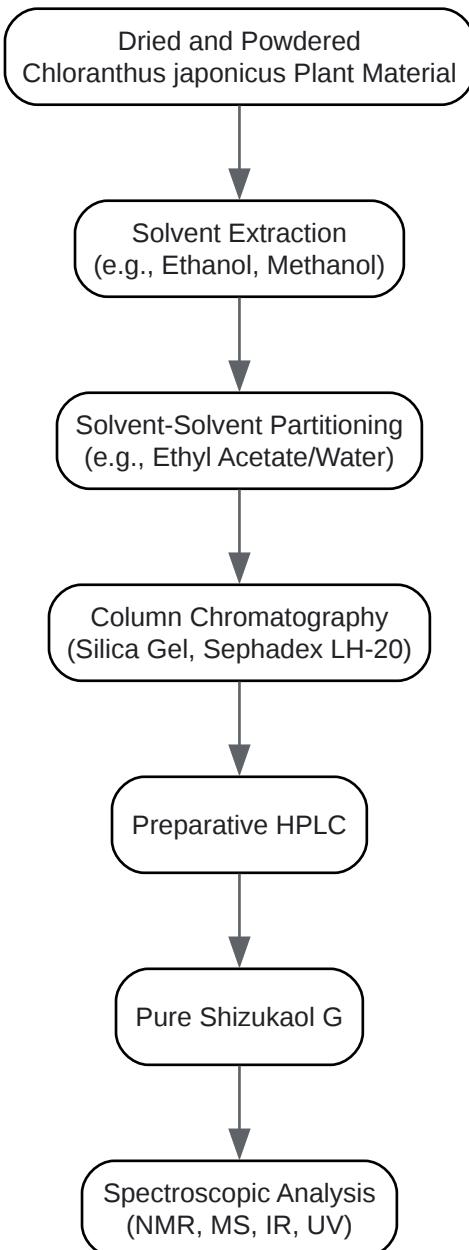
8=C(C6)  
[C@H]9C[C@H]9[C@@]8(--  
INVALID-LINK-  
-/C7=C(/C)\C(=O)OC)O)C)OC  
2=O)C">C@HO

---

Specific experimental data such as melting point, boiling point, and solubility for **Shizukaol G** are not readily available in current literature. However, for related lindenane-type sesquiterpene dimers, these properties are typically characterized as being white amorphous powders or colorless oils, with solubility in organic solvents like methanol, ethanol, and ethyl acetate.

## Spectral Data

The structural elucidation of **Shizukaol G** and its congeners relies heavily on a combination of spectroscopic techniques. While the specific spectral data from the original isolation paper is not widely disseminated, a general overview of the expected spectroscopic characteristics is provided below.


Table 2: Expected Spectroscopic Data for **Shizukaol G**

| Technique              | Expected Characteristics                                                                                                                                                                                                                   |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR     | Complex spectrum with multiple signals in the aliphatic and olefinic regions, characteristic of the intricate polycyclic structure. Resonances for methyl groups, methine protons, and protons adjacent to oxygen atoms would be expected. |
| <sup>13</sup> C NMR    | A large number of signals corresponding to the 40 carbon atoms in the molecule, including carbonyl carbons, olefinic carbons, and a variety of sp <sup>3</sup> -hybridized carbons within the fused ring system.                           |
| Infrared (IR)          | Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O) groups (likely from esters and ketones), and carbon-carbon double bonds (C=C).                                                                                            |
| Mass Spectrometry (MS) | A molecular ion peak (or adducts thereof) consistent with the molecular formula C <sub>40</sub> H <sub>44</sub> O <sub>14</sub> . High-resolution mass spectrometry (HRMS) would provide the exact mass.                                   |
| UV-Vis                 | Absorption maxima may be present depending on the chromophoric systems within the molecule, such as conjugated enones.                                                                                                                     |

## Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Shizukaol G** are not explicitly available. However, based on the procedures described for other lindenane sesquiterpenoid dimers isolated from *Chloranthus* species, a general methodology can be outlined.

## General Isolation Workflow

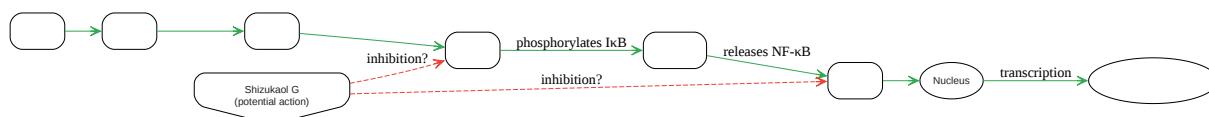


[Click to download full resolution via product page](#)

**Caption:** General workflow for the isolation and characterization of **Shizukaol G**.

- Extraction: The dried and powdered plant material (typically roots or whole plant) of *Chloranthus japonicus* is subjected to exhaustive extraction with an organic solvent such as ethanol or methanol.
- Partitioning: The resulting crude extract is then partitioned between immiscible solvents, for example, ethyl acetate and water, to separate compounds based on their polarity. The

sesquiterpenoid dimers are typically found in the ethyl acetate fraction.

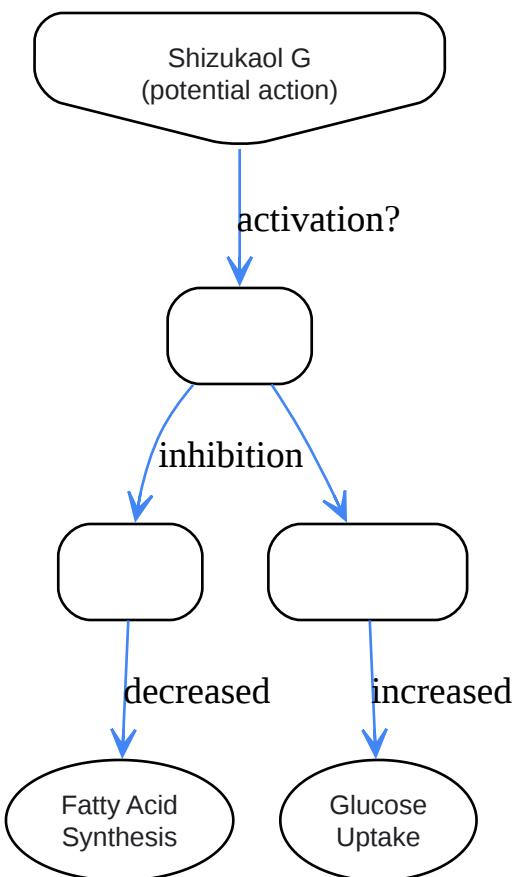

- Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20, using gradient elution with solvent systems like hexane-ethyl acetate or chloroform-methanol.
  - Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
  - Structure Elucidation: The structure of the isolated compound is then determined using a combination of spectroscopic methods, including 1D and 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry, IR, and UV spectroscopy.

# Potential Signaling Pathways and Biological Activities

While the specific biological activities of **Shizukaol G** have not been extensively reported, numerous studies on related lindenane sesquiterpenoid dimers from *Chloranthus* species have revealed a broad spectrum of pharmacological effects. These findings provide a strong basis for predicting the potential therapeutic relevance of **Shizukaol G**.

## Anti-inflammatory Activity

Many lindenane-type dimers exhibit potent anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.




[Click to download full resolution via product page](#)

**Caption:** Potential inhibition of the NF- $\kappa$ B signaling pathway by **Shizukaol G**.

## AMPK Activation

Some related compounds, such as Shizukaol D, have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK has therapeutic implications for metabolic diseases like type 2 diabetes and obesity.



[Click to download full resolution via product page](#)

**Caption:** Potential activation of the AMPK signaling pathway by **Shizukaol G**.

Other reported biological activities for this class of compounds include anticancer effects through modulation of pathways like Wnt and FAK signaling, as well as antiviral and neuroprotective properties.

## Conclusion

**Shizukaol G** represents a structurally complex natural product with significant potential for further scientific investigation. While a comprehensive dataset of its physical and chemical

properties is not yet publicly available, this guide provides a foundational understanding based on existing knowledge of its chemical identity and the properties of related compounds. The diverse biological activities exhibited by lindenane sesquiterpenoid dimers underscore the importance of continued research into **Shizukaol G** and its analogs for the development of novel therapeutic agents. Future studies should focus on the complete characterization of its physicochemical properties, the elucidation of its specific biological targets, and the exploration of its full therapeutic potential.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Shizukaol G | 165171-11-9 [amp.chemicalbook.com]
- 2. Phytochemical studies on traditional herbal medicines based on the ethnopharmacological information obtained by field studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Shizukaol G: A Comprehensive Technical Overview of its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15594978#physical-and-chemical-properties-of-shizukaol-g>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)